3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
3-(3,5-difluorophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S2/c1-2-15-5-3-4-7-25(15)18(27)12-30-21-24-17-6-8-29-19(17)20(28)26(21)16-10-13(22)9-14(23)11-16/h6,8-11,15H,2-5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQZNGULMLPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.
The compound is primarily investigated for its role as an EZH2 inhibitor , a protein involved in gene silencing that is often overexpressed in various cancers. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes and subsequent suppression of tumor growth. The thieno[3,2-d]pyrimidine scaffold is known to interact with the active site of EZH2, disrupting its function and leading to apoptosis in cancer cells.
Antitumor Activity
In a study evaluating the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives, the compound demonstrated significant activity against several cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| SU-DHL-6 | 0.55 | High sensitivity to the compound |
| WSU-DLCL-2 | 0.95 | Notable reduction in cell viability |
| K562 | 1.68 | Effective against leukemia cells |
| HEK293T | CC50 = 15.09 | Low toxicity observed |
These results indicate that the compound has a potent antitumor effect with relatively low toxicity toward normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that modifications to the piperidine and thieno[3,2-d]pyrimidine moieties significantly influence biological activity:
- Piperidine Modifications : Variants with different substituents on the piperidine ring showed varying degrees of potency, with certain substitutions enhancing binding affinity to EZH2.
- Thieno[3,2-d]pyrimidine Variations : Alterations in the substituents on the thieno ring were found to affect the compound's ability to inhibit EZH2 effectively.
In Vitro Studies
In vitro assays have shown that the compound significantly inhibits cell proliferation in models of non-small cell lung cancer (NSCLC) and lymphoma. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in NSCLC cell lines comparable to established EZH2 inhibitors .
In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound led to substantial tumor regression compared to controls. Tumors treated with this compound exhibited increased apoptosis and decreased proliferation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
